
N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological interactions and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 1,2,3,4-tetrahydroisoquinoline.
Formation of the Amide Bond: The key step involves the formation of the amide bond between the benzylamine and the carboxylic acid group of the tetrahydroisoquinoline. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral HPLC or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize efficiency and minimize costs.
Purification: Employing large-scale purification techniques like crystallization or chromatography to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation under mild conditions.
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base like NaH (sodium hydride).
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted tetrahydroisoquinolines.
科学的研究の応用
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell survival, and apoptosis.
類似化合物との比較
Similar Compounds
®-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group, leading to different chemical and biological properties.
N-benzyl-isoquinoline: A structurally similar compound with a different ring system.
Uniqueness
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and potentially enhanced therapeutic effects compared to its racemic or other enantiomeric forms.
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(19-11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)12-18-16/h1-9,16,18H,10-12H2,(H,19,20) |
InChIキー |
RRMATRWXXIYEQE-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



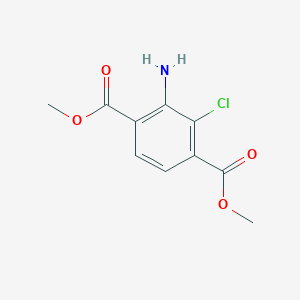


![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)

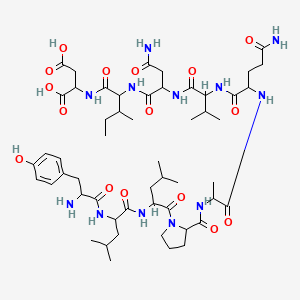
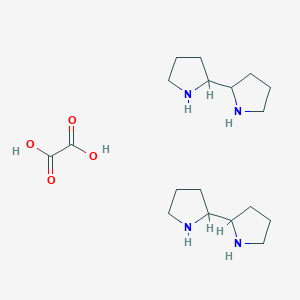
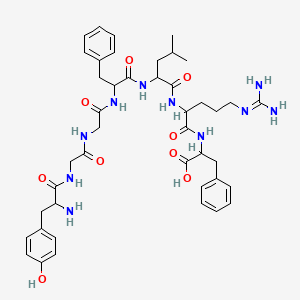
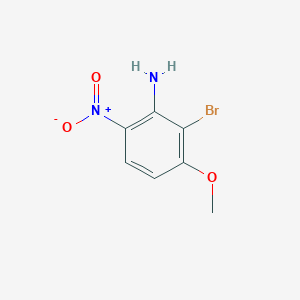


![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)

